molecular formula C8H7BrN2O B7961377 (4-Bromo-1H-indazol-3-yl)-methanol

(4-Bromo-1H-indazol-3-yl)-methanol

Cat. No.: B7961377
M. Wt: 227.06 g/mol
InChI Key: HYPQKELBTSSPIN-UHFFFAOYSA-N
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Description

(4-Bromo-1H-indazol-3-yl)-methanol is a chemical compound with the molecular formula C8H7BrN2O. It is a derivative of indazole, a bicyclic compound consisting of a benzene ring fused to a pyrazole ring. The presence of a bromine atom at the 4-position and a hydroxymethyl group at the 3-position of the indazole ring makes this compound unique and of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-1H-indazol-3-yl)-methanol typically involves the bromination of 1H-indazole followed by the introduction of a hydroxymethyl group. One common method includes:

    Bromination: Starting with 1H-indazole, bromination is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.

    Hydroxymethylation: The brominated product is then subjected to a hydroxymethylation reaction using formaldehyde and a base like sodium hydroxide.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-1H-indazol-3-yl)-methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.

Major Products Formed

    Oxidation: (4-Bromo-1H-indazol-3-yl)carboxylic acid.

    Reduction: 1H-indazol-3-ylmethanol.

    Substitution: (4-Azido-1H-indazol-3-yl)methanol.

Scientific Research Applications

(4-Bromo-1H-indazol-3-yl)-methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of kinase inhibitors.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (4-Bromo-1H-indazol-3-yl)-methanol is not fully understood, but it is believed to interact with specific molecular targets and pathways. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Further research is needed to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

    (4-Chloro-1H-indazol-3-yl)-methanol: Similar structure but with a chlorine atom instead of bromine.

    (4-Fluoro-1H-indazol-3-yl)-methanol: Similar structure but with a fluorine atom instead of bromine.

    (4-Iodo-1H-indazol-3-yl)-methanol: Similar structure but with an iodine atom instead of bromine.

Uniqueness

(4-Bromo-1H-indazol-3-yl)-methanol is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine atoms are larger and more polarizable than chlorine or fluorine atoms, which can affect the compound’s interactions with biological targets and its overall chemical behavior.

Properties

IUPAC Name

(4-bromo-2H-indazol-3-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2O/c9-5-2-1-3-6-8(5)7(4-12)11-10-6/h1-3,12H,4H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYPQKELBTSSPIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NNC(=C2C(=C1)Br)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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